

Application Notes and Protocols for Isolating Functional Membrane Complexes Using Brij L23

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Compound of Interest

Compound Name: PEG 23 lauryl ether

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Brij® L23, a non-ionic detergent, for the successful isolation and purification of functional membrane protein complexes. This document outlines the key properties of Brij L23, detailed experimental protocols, and data presentation to facilitate its application in research and drug development.

Introduction to Brij L23

Brij L23, also known as Brij 35, is a polyoxyethylene lauryl ether, a non-ionic detergent widely employed for the solubilization and purification of membrane proteins.^[1] Its non-denaturing nature makes it particularly suitable for isolating intact and functional protein complexes, which is crucial for subsequent structural and functional studies. Non-ionic detergents like Brij L23 are effective at disrupting lipid-lipid and lipid-protein interactions while preserving protein-protein interactions, thereby maintaining the integrity of the complex.

Properties of Brij L23

Understanding the physicochemical properties of Brij L23 is essential for optimizing solubilization and purification protocols. Key quantitative data are summarized in the table below.

Property	Value	References
Chemical Name	Polyoxyethylene (23) lauryl ether	[1]
Synonyms	Brij 35, C12E23	[2]
Molecular Weight (avg.)	~1198.0 g/mol	[1]
Critical Micelle Concentration (CMC)	0.091 mM (in water)	[1][2]
Aggregation Number	20-40	[2]
Hydrophile-Lipophile Balance (HLB)	16.9	[1][2]
Form	Solid / Pellets	[2][3]
Cloud Point	>100 °C	[1][2]

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation of functional membrane complexes using Brij L23. These are general protocols that may require optimization for specific target proteins.

Membrane Preparation

This initial step is critical for enriching the membrane protein of interest before solubilization.

Materials:

- Cell paste or tissue expressing the target membrane protein
- Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM MgCl₂, with protease inhibitors)
- Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors)
- Dounce homogenizer or sonicator

- High-speed centrifuge

Protocol:

- Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
- Disrupt the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
- Centrifuge the lysate at 700 x g for 10 minutes at 4°C to remove nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
- Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Homogenization Buffer.
- Repeat the high-speed centrifugation step. The resulting pellet contains the enriched membrane fraction.

Solubilization of Membrane Protein Complexes

This protocol describes the solubilization of the target protein from the prepared membranes using Brij L23. The optimal detergent concentration is critical and may need to be determined empirically. A starting concentration of 0.2% (w/v) has been shown to be effective for some GPCRs.

Materials:

- Enriched membrane pellet
- Solubilization Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, with protease inhibitors)
- Brij L23 stock solution (e.g., 10% w/v)
- End-over-end rotator
- Ultracentrifuge

Protocol:

- Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
- Add Brij L23 from the stock solution to the desired final concentration (e.g., 0.1% - 2.0% w/v). A good starting point is often 1% (w/v).
- Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
- Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
- Carefully collect the supernatant, which contains the solubilized membrane protein complexes.

Purification of the Solubilized Complex

Affinity chromatography is a common and effective method for purifying tagged membrane proteins. This protocol assumes the target protein has a polyhistidine tag (His-tag).

Materials:

- Solubilized membrane protein complex
- Ni-NTA affinity resin
- Wash Buffer (Solubilization Buffer + 0.05% w/v Brij L23 + 20 mM Imidazole)
- Elution Buffer (Solubilization Buffer + 0.05% w/v Brij L23 + 250-500 mM Imidazole)
- Chromatography column

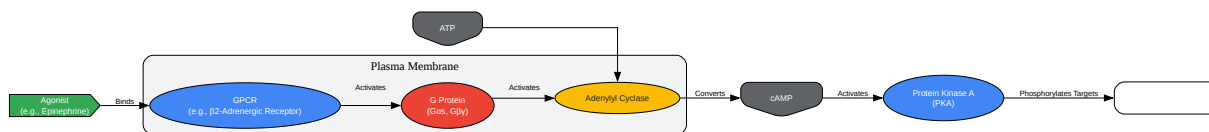
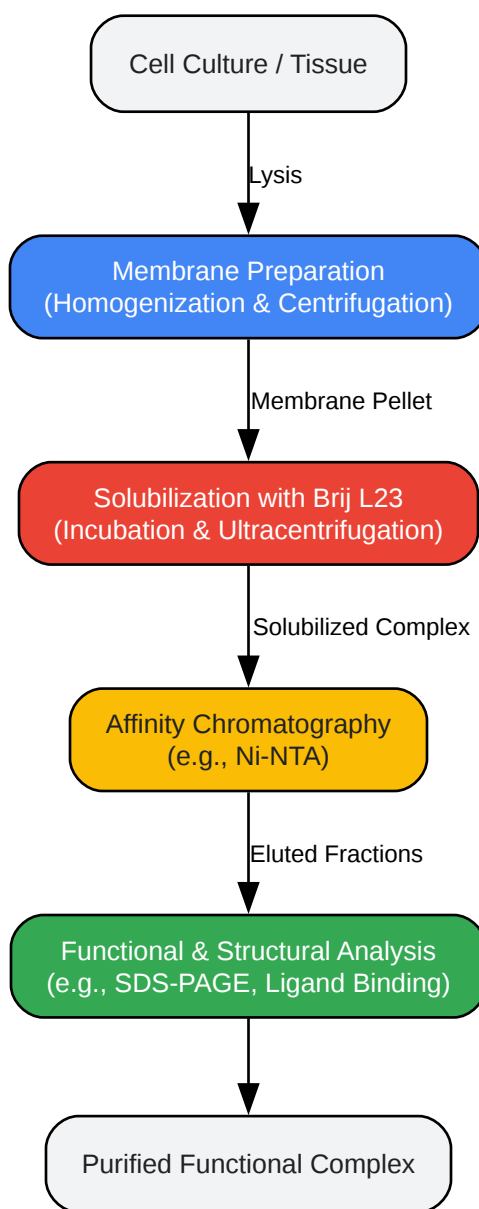
Protocol:

- Equilibrate the Ni-NTA resin with Solubilization Buffer containing 0.05% (w/v) Brij L23.
- Incubate the solubilized supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle mixing.
- Load the resin-supernatant mixture into a chromatography column.

- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the purified protein complex with Elution Buffer.
- Collect fractions and analyze for the presence of the target protein using SDS-PAGE and Western blotting.

Visualizations

Experimental Workflow



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